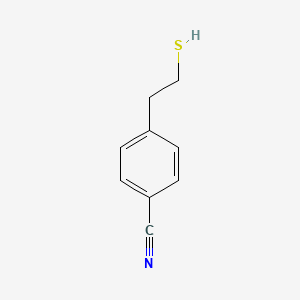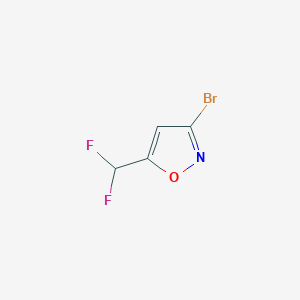
3-Bromo-5-(difluoromethyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(difluoromethyl)isoxazole: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(difluoromethyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(difluoromethyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: As mentioned earlier, the compound can participate in cycloaddition reactions to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-5-(difluoromethyl)isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound has shown potential in biological applications, particularly in the development of new pharmaceuticals. Isoxazole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)isoxazole involves its interaction with specific molecular targets. For instance, in cancer research, isoxazole derivatives have been found to inhibit enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to the disruption of glycolysis in cancer cells . This inhibition triggers autophagy and apoptotic cell death, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
- 3-Chloroisoxazole
- 3-Fluoroisoxazole
- 3-Iodoisoxazole
Comparison: Compared to its analogs, 3-Bromo-5-(difluoromethyl)isoxazole exhibits unique reactivity due to the presence of both bromine and difluoromethyl groups. These substituents enhance its ability to participate in various chemical reactions and improve its stability . Additionally, the difluoromethyl group imparts unique electronic properties, making it distinct from other halogenated isoxazoles .
Properties
Molecular Formula |
C4H2BrF2NO |
|---|---|
Molecular Weight |
197.97 g/mol |
IUPAC Name |
3-bromo-5-(difluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H2BrF2NO/c5-3-1-2(4(6)7)9-8-3/h1,4H |
InChI Key |
KIIQODGTBPYAFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)
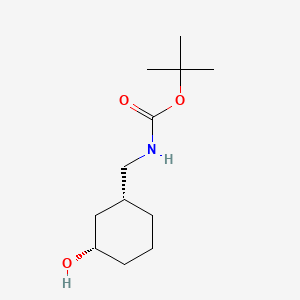
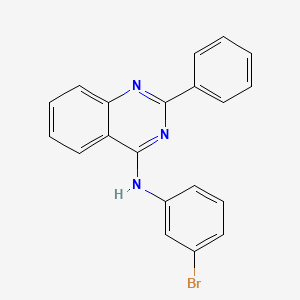
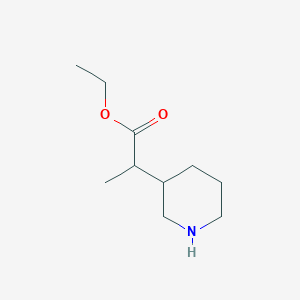
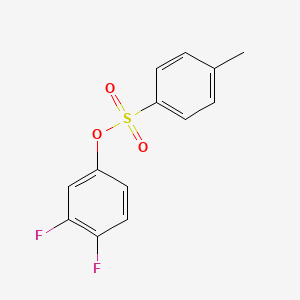
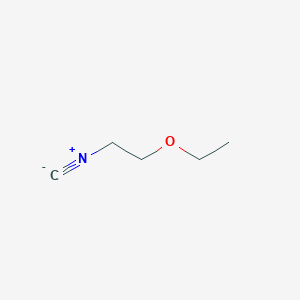
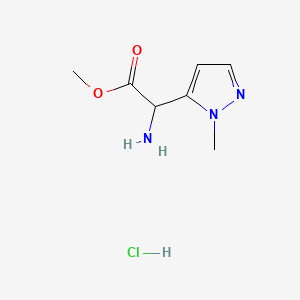
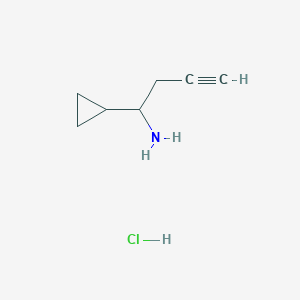
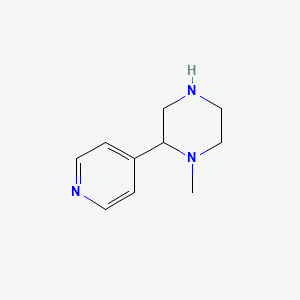
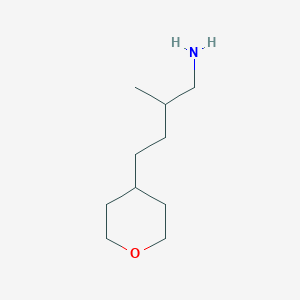
![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B13575582.png)

![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
